molecular formula C7H14ClNO3 B2822941 Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride CAS No. 2219376-55-1

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride

Cat. No.: B2822941
CAS No.: 2219376-55-1
M. Wt: 195.64
InChI Key: DYUPWTQWUCAISQ-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride was first documented in chemical databases in 2018, with subsequent modifications to its structural and spectroscopic data up to 2025. Its synthesis aligns with the resurgence of interest in piperidine derivatives during the early 21st century, driven by their utility in drug discovery. The compound’s development parallels advancements in asymmetric synthesis and reductive amination techniques, which enabled efficient access to multifunctional piperidines. For instance, methodologies such as gold(I)-catalyzed oxidative amination and rhodium(I)-mediated hydrogenation, detailed in recent literature, provided frameworks for synthesizing structurally analogous piperidines with high stereochemical control.

Significance in Heterocyclic Chemistry

As a six-membered N-heterocycle, piperidine serves as a privileged scaffold in organic synthesis due to its conformational flexibility and ability to engage in non-covalent interactions. This compound exemplifies this versatility, combining a hydroxyl group for hydrogen bonding and a carboxylate ester for further functionalization. Its structural features make it a valuable intermediate in multicomponent reactions, such as the Leuckart reaction or aza-Prins cyclization, which are widely used to construct complex nitrogen-containing molecules. The compound’s dual functionality at the 3-position also enables participation in tandem reactions, such as reductive amination followed by lactamization, to yield polycyclic architectures.

Position in Piperidine-Based Medicinal Chemistry

Piperidine derivatives constitute a cornerstone of medicinal chemistry, with applications ranging from central nervous system (CNS) agents to antiviral therapeutics. This compound shares structural homology with clinically relevant molecules like donepezil, a piperidine-based acetylcholinesterase inhibitor used in Alzheimer’s disease therapy. The compound’s carboxylate ester group mimics the carbamate moiety in donepezil, suggesting potential as a precursor for neuroactive small molecules. Additionally, its hydroxyl group aligns with trends in prodrug design, where hydroxylated piperidines improve solubility and bioavailability.

Evolution of Research Interest

Research interest in piperidine derivatives has grown exponentially, with over 7,000 publications in the past five years. This compound emerged during this period as part of efforts to expand the diversity of piperidine libraries for high-throughput screening. Its synthesis reflects innovations in sustainable catalysis, such as microwave-assisted Leuckart reactions and enantioselective hydrogenation, which reduce reliance on toxic reagents and improve yields. The compound’s inclusion in PubChem and other databases underscores its role as a reference standard for characterizing novel piperidine analogs.

Historical Milestones in Piperidine Derivative Research

Key milestones influencing the development of this compound include:

  • 2000s : Advancements in asymmetric hydrogenation enabled stereocontrolled synthesis of chiral piperidines.
  • 2010s : Catalytic methods for C–H functionalization expanded access to substituted piperidines.
  • 2020s : Integration of computational modeling and machine learning accelerated the design of piperidine-based drug candidates.

These breakthroughs facilitated the efficient synthesis of multifunctional piperidines, including this compound, with applications in fragment-based drug discovery.

Contextual Placement within Organic Chemistry

Within organic chemistry, this compound occupies a niche as a bifunctional building block. Its hydroxyl and carboxylate groups permit diverse transformations:

  • Ester hydrolysis : Yields 3-hydroxypiperidine-3-carboxylic acid, a chelating agent for metal-catalyzed reactions.
  • Nucleophilic substitution : The hydroxyl group can be replaced with halides or amines under Mitsunobu conditions.
  • Cyclization : Intramolecular esterification or amidation reactions generate lactones or lactams, respectively.

The compound’s utility is further enhanced by its compatibility with green chemistry principles, as demonstrated by its synthesis via solvent-free mechanochemical methods in recent studies.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
CAS Registry Number 2219376-55-1
SMILES COC(=O)C1(CCCNC1)O.Cl
InChIKey DYUPWTQWUCAISQ-UHFFFAOYSA-N

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxypiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6(9)7(10)3-2-4-8-5-7;/h8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUPWTQWUCAISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219376-55-1
Record name methyl 3-hydroxypiperidine-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride can be synthesized through a multi-step process involving the esterification of 3-hydroxypiperidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification steps such as recrystallization to obtain the pure hydrochloride salt. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a derivative of piperidine with the molecular formula C8H15ClN2O3C_8H_{15}ClN_2O_3. The compound features a hydroxyl group that contributes to its reactivity and biological activity. Its synthesis typically involves the esterification of 3-hydroxypiperidine-3-carboxylic acid with methanol, followed by the formation of the hydrochloride salt through reaction with hydrochloric acid.

Pharmaceutical Applications

Drug Development:
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. Research has indicated that derivatives of this compound may exhibit potential as antihistamines and treatments for cognitive disorders such as attention-deficit hyperactivity disorder (ADHD) and Alzheimer's disease .

Case Study:
A study evaluated the efficacy of compounds derived from this compound as histamine H3 receptor antagonists. These compounds demonstrated significant potency in modulating neurotransmitter release, suggesting their potential use in treating cognitive deficits .

Biochemical Research

Enzyme Interaction Studies:
This compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways. Its structural properties allow it to act as a substrate or inhibitor for various enzymes, making it a valuable tool for understanding biochemical processes .

Case Study:
In a study focused on enzyme kinetics, this compound was used to probe the activity of specific enzymes involved in metabolic pathways related to neurotransmitter synthesis. The results indicated that modifications to the compound could enhance enzyme affinity, providing insights into designing more effective enzyme inhibitors .

Material Science

Synthesis of Specialty Chemicals:
The compound is also utilized in synthesizing specialty chemicals and materials due to its reactive functional groups. It can serve as a building block for creating more complex molecules, which are essential in various industrial applications.

Data Table: Applications in Material Science

Application AreaDescriptionExample Compounds
Polymer ChemistryUsed as a monomer for synthesizing polymersPolyurethanes
CoatingsActs as an additive for enhancing propertiesSpecialty coatings
AgrochemicalsIntermediate in producing agricultural chemicalsPesticides

Toxicology and Safety Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and other industries. Toxicological studies have been conducted to assess its safety in various biological systems.

Case Study:
A comprehensive toxicological evaluation was performed on derivatives of this compound, focusing on their effects on cellular viability and potential cytotoxicity. The findings indicated that while some derivatives exhibited low toxicity, others showed significant cytotoxic effects at higher concentrations .

Mechanism of Action

The mechanism of action of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyl and ester groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride with related piperidine derivatives:

Compound Name Molecular Formula Substituents Functional Groups Key Applications References
Methyl 3-hydroxypiperidine-3-carboxylate HCl C₇H₁₃NO₃·HCl 3-hydroxy, 3-carboxylate methyl ester Ester, Hydroxyl, Amine Research intermediate
Ethyl 5-hydroxypiperidine-3-carboxylate HCl C₈H₁₅NO₃·HCl 5-hydroxy, 3-carboxylate ethyl ester Ester, Hydroxyl, Amine Organic synthesis
Methyl 3,3-difluoropiperidine-4-carboxylate HCl C₇H₁₁F₂NO₂·HCl 3,3-difluoro, 4-carboxylate methyl ester Ester, Fluorine, Amine Chemical synthesis, drug development
Meperidine HCl C₁₅H₂₁NO₂·HCl 4-phenyl, 4-carboxylate ethyl ester Ester, Amine, Aromatic Opioid analgesic (Schedule II)
3-Methyl PCP hydrochloride C₁₈H₂₇N·HCl 3-methylphenyl, cyclohexyl substituent Arylcyclohexylamine Forensic and psychoactive research

Functional and Pharmacological Differences

Ethyl 5-Hydroxypiperidine-3-Carboxylate Hydrochloride: The hydroxyl group at the 5-position (vs.

Methyl 3,3-Difluoropiperidine-4-Carboxylate Hydrochloride :

  • Fluorine atoms at the 3-position increase lipophilicity and metabolic stability compared to the hydroxyl group in the target compound. This makes it advantageous in drug candidates requiring prolonged bioavailability .

Meperidine Hydrochloride :

  • The phenyl group at the 4-position is critical for opioid receptor binding, a feature absent in Methyl 3-hydroxypiperidine-3-carboxylate. This structural difference explains Meperidine’s potent analgesic activity .

3-Methyl PCP Hydrochloride :

  • As an arylcyclohexylamine, its psychoactive properties arise from NMDA receptor antagonism, a mechanism unrelated to the ester-functionalized piperidines. This highlights how substituent type dictates pharmacological activity .

Pharmacological Insights

  • Meperidine hydrochloride demonstrates the importance of aromatic substituents in opioid activity, a feature absent in non-aromatic piperidine esters like the target compound .
  • Piperidinoethyl-3-methylflavone-8-carboxylate hydrochloride (Rec 7-0040) shares ester and piperidine moieties but incorporates a flavone group, enabling smooth-muscle relaxation without opioid effects .

Biological Activity

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₄ClNO₃ and a molecular weight of approximately 195.65 g/mol. The compound features a piperidine ring with hydroxyl and carboxylate functional groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, enhancing the compound's ability to modulate enzyme activity and influence metabolic pathways.

Key Mechanisms:

  • Enzyme Interaction: The compound acts as a ligand for various enzymes, potentially inhibiting or activating their functions.
  • Protein-Ligand Binding: The structural features allow for effective binding to protein targets, influencing their conformational states and activities.

Biological Applications

This compound is utilized in various fields of research:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly as an inhibitor in specific biological pathways.
  • Organic Synthesis: Serves as a chiral building block in the synthesis of bioactive molecules, facilitating the development of new pharmaceuticals.
  • Biocatalysis: Employed in enzyme-catalyzed reactions to create safer and more efficient manufacturing processes for chiral amines .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl piperidine-2-carboxylate hydrochloridePiperidine ring with carboxylateLacks hydroxyl group; primarily used in simpler syntheses
(2S,3R)-3-hydroxypiperidine-2-carboxylic acidHydroxypiperidine structureNon-proteinogenic amino acid derivative; used in biochemistry
Methyl (S)-piperidine-3-carboxylate hydrochlorideSimilar carboxylate functionalityDifferent positioning of functional groups

This compound is distinguished by its specific hydroxyl substitution at the 3-position, enhancing its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have demonstrated the compound's potential as an enzyme inhibitor. For instance, research has shown that it can effectively interact with enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders .

Example Study:

A study exploring the interaction of this compound with specific enzymes revealed that it could modulate their activity significantly. This modulation was linked to changes in metabolic rates, suggesting potential applications in metabolic disease management .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting substituted benzyl halides with piperidine derivatives under basic conditions (e.g., NaOH or K₂CO₃) in refluxing solvents like ethanol or dichloromethane. Reaction progress should be monitored using TLC or HPLC to ensure completion. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Purity can be assessed using titrimetric analysis (≥98% as per standard protocols) and HPLC with UV detection. Structural confirmation requires ¹H/¹³C NMR for proton/carbon environments, FTIR for functional groups (e.g., ester carbonyl at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with pharmacopeial impurity standards (e.g., Donepezil Hydrochloride Impurity A analogs) ensures accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust/aerosols. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. In case of exposure, rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention. Follow OSHA HCS guidelines for respiratory protection (e.g., NIOSH-approved N95 masks for particulates) .

Advanced Research Questions

Q. How can computational chemistry optimize the pharmacological profile of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like enzymes or receptors. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Quantitative structure-activity relationship (QSAR) models guide structural modifications (e.g., substituent effects on logP or hydrogen bonding) to enhance selectivity or reduce off-target interactions. Validate predictions with in vitro assays (e.g., IC₅₀ determination) .

Q. What analytical strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Use orthogonal analytical methods:

  • Purity : LC-MS to confirm absence of isomers or degradation products.
  • Bioactivity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for precise binding affinity measurements.
  • In vitro-in vivo correlation (IVIVC) : Compare metabolic stability (e.g., liver microsomal assays) with pharmacokinetic profiles. Control variables like stereochemistry (chiral HPLC) and counterion effects (e.g., chloride vs. other salts) .

Q. How does stereochemical configuration affect the compound’s biological activity and metabolic stability?

  • Methodological Answer : Separate enantiomers using chiral HPLC or supercritical fluid chromatography (SFC). Test each isomer in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) and metabolic stability studies (e.g., CYP450 oxidation in liver microsomes). Stereospecific interactions (e.g., hydrogen bonding with catalytic residues) often correlate with activity differences. For example, (S)-enantiomers may exhibit higher metabolic clearance due to preferential enzyme recognition .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer : Systematically vary substituents (e.g., hydroxyl position, ester vs. amide groups) and assess impacts via:

  • Biochemical assays : Measure IC₅₀ values against target enzymes.
  • Computational modeling : Density functional theory (DFT) calculations to evaluate electronic effects (e.g., HOMO-LUMO gaps).
  • Solubility studies : Shake-flask method to correlate structural changes with logD (pH 7.4). Prioritize derivatives with balanced lipophilicity (cLogP 1–3) for optimal membrane permeability .

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